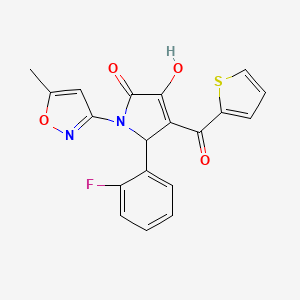

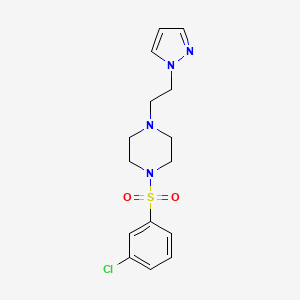

![molecular formula C14H21NO5 B2511003 Tert-butyl exo-6-(3-methoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2126144-10-1](/img/structure/B2511003.png)

Tert-butyl exo-6-(3-methoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule with multiple functional groups. It contains a tert-butyl group, a methoxy group, a carboxylate group, and an azabicyclohexane core. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the azabicyclohexane core and various functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the carboxylate group could participate in acid-base reactions, while the azabicyclohexane core could undergo ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxylate and methoxy groups .Applications De Recherche Scientifique

Antioxidant and Neuroprotective Applications

Tert-butyl derivatives have been studied for their antioxidant properties and potential in mitigating oxidative stress-related damages in biological systems. For instance, antioxidants like ethoxyquin and 2(3)-tert-butyl-4-hydroxyanisole have demonstrated inhibitory effects on hepatic tumorigenesis in rats, highlighting their potential in cancer prevention or treatment strategies (Rao et al., 1984). Similarly, neuroprotective drugs, including tert-butyl derivatives, have been developed and analyzed for their ability to cross the blood-brain barrier and accumulate in brain regions, indicating their potential in treating neurological disorders (Yu et al., 2003).

Metabolic Pathways and Toxicology

The metabolism and excretion of tert-butyl derivatives, such as BMS-275183, a taxane analog potentially used in cancer treatment, have been extensively studied in rats and dogs. These studies provide insights into the metabolic pathways, absorption rates, and potential metabolites formed, crucial for understanding the drug's pharmacokinetics and safety profile (Ly et al., 2009). Additionally, the pulmonary toxicity of tert-butyl-related compounds like butylated hydroxytoluene (BHT) has been examined, revealing their structural requirements for toxic potency and contributing to safety evaluations of these compounds (Mizutani et al., 1982).

Potential Therapeutic Applications

Tert-butyl derivatives have shown promise in various therapeutic areas. For instance, compounds like 5-aryl-3-azabicyclo[3.2.0]heptan-6-one ketals have demonstrated morphine-like analgesic activity, indicating potential applications in pain management (Mckenzie et al., 1984). The electrophysiologic and antiarrhythmic effects of specific tert-butyl derivatives have also been studied in canine pulmonary vein sleeves, suggesting their potential in treating atrial arrhythmias (Sicouri et al., 2010).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl (1R,5S)-6-(3-methoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5/c1-14(2,3)20-13(18)15-6-8-9(7-15)12(8)10(16)5-11(17)19-4/h8-9,12H,5-7H2,1-4H3/t8-,9+,12? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBUXRDOORAJOX-USUYBEQLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2C(C1)C2C(=O)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2C(=O)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

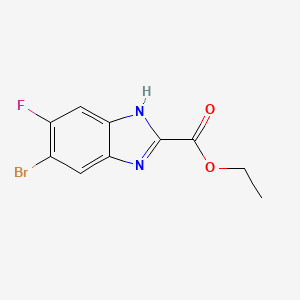

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzofuran-2-carboxamide](/img/structure/B2510923.png)

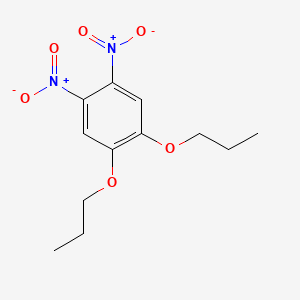

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-1-methyl-2-oxoazepane-3-carboxamide;hydrochloride](/img/structure/B2510926.png)

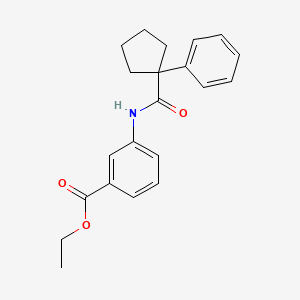

![7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2510928.png)

![(E)-4-(Dimethylamino)-N-[2-(2-phenyltriazol-4-yl)ethyl]but-2-enamide](/img/structure/B2510929.png)

![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-isopropylacetamide](/img/structure/B2510933.png)

![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2510939.png)